Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-ba-,6a-alpha-)- (9CI) Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-ba-,6a-alpha-)- (9CI)
Brand Name: Vulcanchem
CAS No.: 169525-06-8
VCID: VC0061810
InChI: InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2
SMILES: C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-ba-,6a-alpha-)- (9CI)

CAS No.: 169525-06-8

Main Products

VCID: VC0061810

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-ba-,6a-alpha-)- (9CI) - 169525-06-8

CAS No. 169525-06-8
Product Name Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-ba-,6a-alpha-)- (9CI)
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name 2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
Standard InChI InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2
Standard InChIKey PIDOIRCVMOYRIQ-UHFFFAOYSA-N
SMILES C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]
PubChem Compound 1801271
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator